molecular formula C15H11F3N2O2S B12063959 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid

3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid

Cat. No.: B12063959
M. Wt: 340.3 g/mol
InChI Key: RHEOOLXXWWZGEK-LZCJLJQNSA-N
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Description

3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid typically involves multiple steps, including the formation of the trifluoromethylpyridine moiety and its subsequent coupling with other components. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to specific receptors and enzymes. The amino group and pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C15H11F3N2O2S

Molecular Weight

340.3 g/mol

IUPAC Name

(E)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-2-5-13(20-8-10)23-12-4-3-11(19)7-9(12)1-6-14(21)22/h1-8H,19H2,(H,21,22)/b6-1+

InChI Key

RHEOOLXXWWZGEK-LZCJLJQNSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)/C=C/C(=O)O)SC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1N)C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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